1-(6,7-Dihydro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl)ethan-1-one
Description
Properties
CAS No. |
62518-59-6 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-(6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-7-yl)ethanone |
InChI |
InChI=1S/C12H12O3/c1-7(13)9-3-2-8-4-11-12(5-10(8)9)15-6-14-11/h4-5,9H,2-3,6H2,1H3 |
InChI Key |
OTTLUOPZPQSDIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC2=CC3=C(C=C12)OCO3 |
Origin of Product |
United States |
Preparation Methods
Trichlorosilane-Mediated Cyclization
In a representative procedure, a hydroxylated precursor (Compound 2, 4 g, 19.03 mmol) is dissolved in chlorobenzene (20 mL) under nitrogen atmosphere. Trichlorosilane (6.6 g, 49.47 mmol) is added dropwise, and the mixture is refluxed for 24 hours. Post-reaction, the solvent is removed via rotary evaporation, and the crude product is treated with 1 M hydrochloric acid (50 mL). Extraction with ethyl acetate followed by silica gel chromatography yields the cyclized product as a pale yellow solid (2.1 g, 66.9%).
Table 1: Cyclization Reaction Parameters
This method exploits trichlorosilane’s dual role as a Lewis acid and reducing agent, facilitating both dehydroxylation and ring closure. The moderate yield underscores challenges in side-reaction suppression, necessitating rigorous inert conditions.
| Parameter | Value | Source |
|---|---|---|
| Acylating Agent | Acetyl chloride | |
| Catalyst | Aluminum chloride | |
| Solvent | Dichloromethane | |
| Temperature | 0–5°C | |
| Yield | 72–78% |
The low temperature minimizes polysubstitution, while aluminum chloride enhances electrophilicity of the acylating agent. Post-reaction neutralization with sodium bicarbonate ensures catalyst removal.
Reductive Methods for Intermediate Modification
Reduction steps are critical for accessing partially saturated intermediates. Sodium borohydride and catalytic hydrogenation are commonly employed.
Sodium Borohydride Reduction
A ketone precursor is reduced using sodium borohydride in methanol at room temperature. The reaction completes within 1 hour, yielding the secondary alcohol, which is subsequently oxidized back to the ketone under controlled conditions.
Table 3: Reduction-Oxidation Sequence
This tandem strategy ensures regioselectivity, particularly when steric hindrance complicates direct acylation.
Comparative Analysis of Synthesis Routes
Table 4: Method Efficacy Comparison
Cyclization offers simplicity but suffers from competing polymerization. Friedel-Crafts acylation, while efficient, requires stringent temperature control. The reduction-oxidation approach, though versatile, increases synthetic steps .
Chemical Reactions Analysis
Types of Reactions
1-(6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the dioxolane ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of indeno[5,6-d][1,3]dioxole compounds exhibit promising anticancer properties. For instance, studies have shown that these compounds can inhibit specific kinases involved in cancer cell proliferation. The mechanism involves the disruption of cellular signaling pathways that promote tumor growth. In particular, certain analogs have been identified as potential inhibitors of DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), which is implicated in various cancers. This suggests a pathway for developing novel anticancer therapeutics based on the indeno[5,6-d][1,3]dioxole scaffold .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may exert protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation pathways in neuronal cells. The ability to cross the blood-brain barrier makes it a candidate for further investigation in treating conditions such as Alzheimer's disease .
Materials Science
Polymer Chemistry
The compound's unique structural features allow it to be used as a building block in polymer synthesis. It can be incorporated into various polymer matrices to enhance thermal stability and mechanical properties. Research has demonstrated that polymers containing indeno[5,6-d][1,3]dioxole units exhibit improved resistance to thermal degradation and better mechanical performance compared to traditional polymer systems .
Organic Electronics
In the field of organic electronics, 1-(6,7-Dihydro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl)ethan-1-one has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a charge transport material enhances the efficiency of electronic devices. Studies have shown that devices incorporating this compound display increased luminescence and improved energy conversion efficiencies .
Organic Synthesis
Catalytic Applications
The compound serves as an effective catalyst in various organic reactions. Its application in Diels-Alder reactions has been particularly noted for its ability to facilitate the formation of complex cyclic structures with high stereoselectivity. This property is crucial in synthesizing biologically active molecules and natural products .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Identified as a DYRK1A inhibitor; potential for cancer treatment. |
| Study 2 | Neuroprotective Effects | Suggested modulation of oxidative stress; implications for Alzheimer's treatment. |
| Study 3 | Polymer Chemistry | Enhanced thermal stability and mechanical properties in polymer matrices. |
| Study 4 | Organic Electronics | Improved efficiency in OLEDs and OPVs; increased luminescence observed. |
Mechanism of Action
The mechanism of action of 1-(6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane ring and the ketone group are key functional groups that contribute to its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Analytical Data for Key Compounds
Key Findings and Implications
- Structural Flexibility: Minor substitutions (e.g., nitro, amine) drastically alter pharmacological profiles, enabling diversification from psychoactive agents to anticancer candidates .
- Synthetic Challenges: Enantioselective methods (e.g., Pd catalysis) are critical for accessing chiral indeno-dioxole derivatives, as seen in compound 5e .
- Analytical Techniques : High-resolution NMR and X-ray crystallography (SHELX suite ) remain gold standards for confirming complex fused-ring systems.
Biological Activity
1-(6,7-Dihydro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₀H₈O₃
- Molecular Weight : 176.17 g/mol
- CAS Number : 6412-87-9
- Solubility : Highly soluble in organic solvents, with a solubility of approximately 2.59 mg/ml in water .
Biological Activity Overview
This compound has shown promising biological activities in various studies:
Antimicrobial Activity
Research indicates that this compound exhibits antibacterial properties. A study on its analogs demonstrated significant antibacterial activity against various strains of bacteria, showing potential for development as an antimicrobial agent .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. For instance, related compounds have shown to suppress inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes, leading to reduced inflammation in animal models .
Case Study 1: Antibacterial Activity
A study synthesized several derivatives of indeno[5,6-d][1,3]dioxole compounds and evaluated their antibacterial activity against common pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests that modifications to the indeno structure can enhance antibacterial efficacy .
| Compound | MIC (μg/ml) | Bacteria Tested |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| Compound C | 8 | Pseudomonas aeruginosa |
Case Study 2: Anti-inflammatory Mechanism
In a pharmacological study focused on anti-inflammatory properties, this compound was shown to significantly reduce edema in rat models when administered at doses of 10 mg/kg. The mechanism was linked to the inhibition of COX enzymes and modulation of cytokine levels in inflammatory exudates .
Pharmacokinetics and Toxicity
The pharmacokinetic profile indicates that the compound is likely to be absorbed well due to its favorable solubility and permeability characteristics. It is a substrate for P-glycoprotein (P-gp), which suggests potential interactions with other drugs processed by this transporter. The toxicity profile remains under investigation; however, preliminary data suggest low cytotoxicity at therapeutic doses .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(6,7-dihydro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl)ethan-1-one, and how are intermediates purified?
- Methodology : The compound is typically synthesized via multi-step reactions involving indeno-dioxole precursors. A common approach includes condensation of 6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one with acetylating agents under acidic or catalytic conditions. Purification often employs flash chromatography (e.g., n-pentane/Et₂O gradients) to isolate intermediates .
- Key Considerations : Optimize reaction time and temperature to avoid side products like over-oxidized derivatives. IR spectroscopy (e.g., carbonyl peaks at ~1705 cm⁻¹) and melting point analysis (e.g., 102–104°C) are critical for verifying purity .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?
- Methodology : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline). For example, ¹H NMR can resolve signals for the indeno-dioxole protons (δ 6.5–7.5 ppm) and acetyl methyl groups (δ 2.1–2.5 ppm). IR spectroscopy confirms functional groups like ketones (C=O stretch at ~1705 cm⁻¹) .
- Key Considerations : Ensure deuterated solvents (e.g., CDCl₃) are free of impurities to avoid signal overlap. Assign stereochemistry via NOESY or coupling constants if chiral centers are present .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology : Screen for cytotoxicity using MTT assays on cancer cell lines (e.g., MCF-7 breast cancer cells). Assess apoptosis induction via flow cytometry (Annexin V/PI staining) and mitochondrial membrane potential assays (JC-1 dye) .
- Key Considerations : Include positive controls (e.g., doxorubicin) and validate results across multiple cell lines. Dose-response curves (0.1–100 μM) help determine IC₅₀ values .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?
- Methodology : Employ chiral catalysts like Pd(dppf)Cl₂ or scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) in asymmetric allylation or cyclization reactions. For example, Pd-catalyzed intramolecular cross-coupling yields enantiomerically enriched products (e.g., 95% ee verified via HPLC with Chiralpak IB columns) .
- Key Considerations : Monitor reaction enantioselectivity using polarimetry ([α]D) and chiral chromatography. Optimize solvent systems (e.g., THF or acetonitrile) to enhance stereochemical outcomes .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodology : Conduct comparative assays under standardized conditions (e.g., identical cell lines, serum concentrations, and incubation times). Perform structural analogs studies to identify critical functional groups (e.g., acetyl vs. nitro substituents) influencing activity .
- Key Considerations : Use transcriptomics or proteomics to map target pathways (e.g., mitochondrial apoptosis vs. kinase inhibition). Validate findings with knockout cell models or siRNA silencing .
Q. How can computational methods predict and optimize the compound’s interaction with biological targets?
- Methodology : Perform docking-based virtual screening (e.g., AutoDock Vina) against targets like GPER-1 or cytochrome P450 enzymes. Use molecular dynamics simulations (AMBER/CHARMM) to assess binding stability and ligand-receptor conformational changes .
- Key Considerations : Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities (Kd). Refine force field parameters using quantum mechanical calculations (DFT) for accurate ligand conformations .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodology : Implement continuous flow chemistry to control reaction exothermicity and mixing efficiency. Use immobilized chiral catalysts (e.g., silica-supported Sc(OTf)₃) to enhance recyclability and reduce racemization .
- Key Considerations : Monitor enantiomeric excess (ee) at each scale-up stage via inline HPLC. Optimize crystallization conditions (e.g., solvent/anti-solvent ratios) to isolate pure enantiomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
